molecular formula C17H10BrFN2O3 B4553024 (Z)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-(4-fluorophenyl)prop-2-enamide

(Z)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-(4-fluorophenyl)prop-2-enamide

Cat. No.: B4553024
M. Wt: 389.2 g/mol
InChI Key: MSDIMGNHVXMUAI-WZUFQYTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-(4-fluorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H10BrFN2O3 and its molecular weight is 389.2 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-(4-fluorophenyl)acrylamide is 387.98588 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Properties and Antipathogenic Activity

Research on acylthioureas, which share structural similarities with the mentioned compound, has shown significant spectroscopic properties and antipathogenic activities. These compounds have been synthesized, characterized, and tested for their interaction with bacterial cells, demonstrating potential as novel antimicrobial agents with antibiofilm properties, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

Rearrangement Reactions

The compound's structure allows for interesting chemical reactions, such as O,N and N,N double rearrangement, showcasing its potential in synthetic chemistry. For instance, related cyanoacrylamide derivatives have been used in condensation reactions to produce novel organic structures, indicating a broad utility in creating complex molecular architectures (Yokoyama, Hatanaka, & Sakamoto, 1985).

Inhibitory Effects on Biological Targets

Compounds with bromo-benzothiophene carboxamide derivatives, which are structurally related, have shown potent inhibitory effects on biological targets such as Plasmodium enoyl-acyl carrier protein reductase. This highlights the compound's potential application in developing antimalarial drugs (Banerjee et al., 2011).

Fluorescence Quenching Studies

Acrylamides, including those similar to the discussed compound, have been studied for their fluorescence quenching properties, which could be leveraged in sensing applications or studying protein conformational changes (Eftink & Ghiron, 1976).

Solubility and Phase Behavior

Understanding the solubility and phase behavior of such compounds in various solvents is crucial for their application in polymer science, drug formulation, and material engineering. Studies on related N-aryl acrylamides have provided valuable data on their solubility in methanol–ethanol solutions, which is essential for industrial product and process design (Yao, Li, Luo, & Liu, 2010).

Properties

IUPAC Name

(Z)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrFN2O3/c18-14-7-16-15(23-9-24-16)6-10(14)5-11(8-20)17(22)21-13-3-1-12(19)2-4-13/h1-7H,9H2,(H,21,22)/b11-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDIMGNHVXMUAI-WZUFQYTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-(4-fluorophenyl)prop-2-enamide
Reactant of Route 2
(Z)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-(4-fluorophenyl)prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(Z)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-(4-fluorophenyl)prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(Z)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-(4-fluorophenyl)prop-2-enamide
Reactant of Route 5
(Z)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-(4-fluorophenyl)prop-2-enamide
Reactant of Route 6
(Z)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-(4-fluorophenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.